(2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Hydrolysis: The resulting amine undergoes hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups on the phenyl ring can enhance its binding affinity and specificity towards certain targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- (2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid
- (2S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
- (2S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The number and position of methoxy groups on the phenyl ring can influence the compound’s properties and reactivity.
- Unique Features: (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has three methoxy groups, which can enhance its binding affinity and specificity compared to similar compounds with fewer methoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPXBNMIJGVJDE-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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